7-(4-{[1,4'-BIPIPERIDIN]-1'-YL}-4-OXOBUTYL)-6-SULFANYLIDENE-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINAZOLIN-8-ONE
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Overview
Description
7-(4-{[1,4’-BIPIPERIDIN]-1’-YL}-4-OXOBUTYL)-6-SULFANYLIDENE-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINAZOLIN-8-ONE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the quinazolinone family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-{[1,4’-BIPIPERIDIN]-1’-YL}-4-OXOBUTYL)-6-SULFANYLIDENE-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINAZOLIN-8-ONE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the quinazolinone core, followed by the introduction of the bipiperidinyl and oxobutyl groups. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bipiperidinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 7,8-DIHYDRO-1,3-DIOXOLO (4,5-G)-QUINAZOLIN-6 (5H)-ONE
- 7-ACETYL-5-ETHYL (1,3)DIOXOLO (4,5-G)QUINOLIN-8 (5H)-ONE
- 3,4-DIHYDRO-2H,6H- [1,3]THIAZINO [2,3-B]QUINAZOLIN-6-ONE
Uniqueness
What sets 7-(4-{[1,4’-BIPIPERIDIN]-1’-YL}-4-OXOBUTYL)-6-SULFANYLIDENE-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINAZOLIN-8-ONE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
7-[4-oxo-4-(4-piperidin-1-ylpiperidin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O4S/c28-21(26-11-6-16(7-12-26)25-8-2-1-3-9-25)5-4-10-27-22(29)17-13-19-20(31-15-30-19)14-18(17)24-23(27)32/h13-14,16H,1-12,15H2,(H,24,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQWRIKGSCIICZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)C(=O)CCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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